Superior Inhibition Potency of 2-Bromohexanoic Acid Core vs. Longer-Chain Analogs
The core 2-bromohexanoic acid (2-BrHA) moiety, which is a key structural component of 6-Benzamido-2-bromohexanoic acid, demonstrates superior inhibition of rhamnolipid and polyhydroxyalkanoic acid (PHA) synthesis in Pseudomonas aeruginosa compared to its longer-chain analogs, 2-bromooctanoic acid (2-BrOA) and 2-bromodecanoic acid (2-BrDA) [1]. This is a crucial functional advantage for researchers developing anti-virulence or anti-biofilm agents.
| Evidence Dimension | Percent inhibition of rhamnolipid and PHA synthesis |
|---|---|
| Target Compound Data | ≥90% inhibition at 2 mM (2-BrHA) |
| Comparator Or Baseline | 2-BrOA (2 mM) and 2-BrDA (2 mM) showed lower inhibition, with a strength order of 2-BrHA > 2-BrOA > 2-BrDA |
| Quantified Difference | 2-BrHA is the strongest inhibitor among the three; specific % values for comparators were not provided in the abstract, but the relative potency is clearly defined. |
| Conditions | P. aeruginosa wild-type cells in culture at millimolar concentrations. |
Why This Matters
Procuring a compound with this specific 2-bromohexanoic acid backbone is essential for achieving maximal inhibitory potency in P. aeruginosa studies, as longer-chain or alternative halogen analogs are significantly less effective.
- [1] Gutierrez M, Choi MH, Tian B, Xu J, Rho JK, Kim MO, Cho YH, Yoon SC. Simultaneous inhibition of rhamnolipid and polyhydroxyalkanoic acid synthesis and biofilm formation in Pseudomonas aeruginosa by 2-bromoalkanoic acids: effect of inhibitor alkyl-chain-length. PLoS One. 2013 Sep 4;8(9):e73986. View Source
